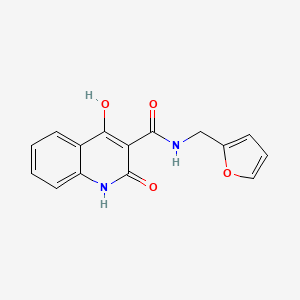
N-benzyl-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide, commonly known as BPQ-OH, is a synthetic compound that has shown promising results in scientific research. It belongs to the family of quinolinecarboxamides and has been studied extensively for its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of BPQ-OH is not fully understood, but it is believed to act by inhibiting various enzymes and proteins involved in cell growth and proliferation. The compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, and to induce cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
BPQ-OH has been shown to have various biochemical and physiological effects, including inhibiting the growth of cancer cells, inducing apoptosis, and reducing oxidative stress. The compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BPQ-OH has several advantages for use in lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, the compound has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on BPQ-OH, including further studies on its mechanism of action and potential applications in treating various diseases. Additionally, there is a need for studies on the toxicity and pharmacokinetics of the compound to determine its safety and efficacy for use in human subjects. Further research is also needed to optimize the synthesis method and improve the solubility of the compound for use in various applications.
Métodos De Síntesis
BPQ-OH can be synthesized using various methods, including the reaction of 2-amino-3-propyl-1,4-naphthoquinone with benzyl bromide and subsequent reaction with hydroxylamine hydrochloride. The compound can also be synthesized using a one-pot reaction of 2-amino-3-propyl-1,4-naphthoquinone, benzyl bromide, and hydroxylamine hydrochloride in the presence of potassium carbonate.
Aplicaciones Científicas De Investigación
BPQ-OH has been studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. The compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. It has also been shown to have neuroprotective effects and potential applications in treating Alzheimer's and Parkinson's diseases. Additionally, BPQ-OH has shown antimicrobial activity against various bacterial strains.
Propiedades
IUPAC Name |
N-benzyl-4-hydroxy-2-oxo-1-propylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3/c1-2-12-22-16-11-7-6-10-15(16)18(23)17(20(22)25)19(24)21-13-14-8-4-3-5-9-14/h3-11,23H,2,12-13H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQHJARMPQEMPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NCC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-hydroxy-2-oxo-1-propyl-1,2-dihydroquinoline-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-phenyl-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridine-2,4-diol](/img/structure/B5913650.png)











